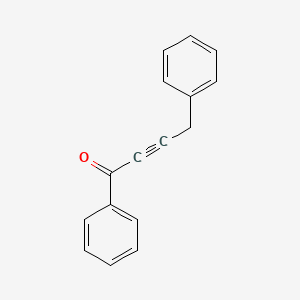

2-Butynophenone, 4-phenyl-

Description

BenchChem offers high-quality 2-Butynophenone, 4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butynophenone, 4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73758-48-2 |

|---|---|

Molecular Formula |

C16H12O |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

1,4-diphenylbut-2-yn-1-one |

InChI |

InChI=1S/C16H12O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,10H2 |

InChI Key |

JNAODAVKYBPIAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC#CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Enantioselective Addition to the Ketone:a Primary Method to Create a Chiral Center is the Enantioselective Addition of a Nucleophile to the Carbonyl Carbon of the Ketone. for Propargyl Ketones Like 2 Butynophenone, This Results in the Formation of Chiral Propargyl Alcohols.acs.orgthis Can Be Achieved Using Chiral Catalysts That Control the Facial Selectivity of the Nucleophilic Attack.

Asymmetric Alkynylation/Propargylation: The addition of organometallic reagents (e.g., alkynylzinc) to ketones in the presence of a chiral ligand or catalyst can produce tertiary propargyl alcohols with high enantioselectivity. researchgate.netacs.org Chiral amino alcohols and BINOL-derived ligands are often employed for this purpose. acs.orgacs.org

Asymmetric α Functionalization:creating a Chiral Center at the α Position to the Carbonyl Group is Another Powerful Strategy.

Asymmetric Arylation/Alkylation: This can be achieved by first converting the ketone into an enolate or an imine equivalent, which is then reacted with an electrophile in the presence of a chiral catalyst. For example, the palladium-catalyzed asymmetric arylation of α-keto imines (generated in situ) with arylboronic acids provides a direct route to chiral α-amino ketones. nih.gov

These methodologies provide access to enantiomerically enriched building blocks that are valuable for further synthetic elaboration and pharmacological studies. nih.govchiralpedia.com

| Asymmetric Strategy | Transformation | Resulting Chiral Product | Example Method |

|---|---|---|---|

| Enantioselective Addition | Ketone → Tertiary Alcohol | Chiral Propargyl Alcohol | Zinc-alkynylation with chiral amino alcohol catalyst |

| Asymmetric Reduction | Ketone → Secondary Alcohol | Chiral Butyrophenone-derived Alcohol | Catalytic hydrogenation with chiral Ru-BINAP complex |

| Asymmetric α-Functionalization | α-C-H → α-C-Aryl | Chiral α-Aryl Butyrophenone (B1668137) | Pd-catalyzed arylation of an α-keto imine |

Synthesis and Exploration of 2 Butynophenone, 4 Phenyl Derivatives and Analogues

Design Principles for Structural Modification

The modification of the 2-Butynophenone, 4-phenyl- structure is guided by established principles of medicinal chemistry and materials science, primarily centered on structure-activity relationship (SAR) studies. The core idea is to systematically alter different parts of the molecule to observe how these changes influence its chemical or biological properties.

Key areas for modification include:

The Phenyl Ring: Introducing various substituents (both electron-donating and electron-withdrawing) to the 4-phenyl group can significantly alter the electronic properties of the entire molecule. This can affect reaction rates, molecular interactions, and receptor binding affinity in biological contexts.

The Butyne Chain: The carbon-carbon triple bond is a highly reactive functional group. It can participate in addition reactions, cycloadditions, and cycloisomerization reactions. Its rigidity also imparts specific conformational constraints to the molecule.

The Carbonyl Group: The ketone functionality can be reduced, converted to other functional groups like imines or oximes, or used as a handle for condensation reactions to build more complex structures.

These modifications allow for the fine-tuning of properties such as steric bulk, electronic distribution, and the ability to form specific intermolecular interactions, which are crucial design principles in the development of new compounds. semanticscholar.orgnih.gov

Synthesis of Substituted Phenyl Ring Derivatives

The synthesis of derivatives with substitutions on the 4-phenyl ring can be achieved through two primary strategies: utilizing a pre-substituted starting material or by late-stage functionalization.

A common approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) with butynoyl chloride or a related acylating agent. Alternatively, a Sonogashira coupling between a substituted aryl halide and a terminal alkyne, followed by oxidation, can yield the desired butynophenone. These methods provide access to a wide array of derivatives.

Below is a representative table of substituted derivatives synthesized from corresponding starting materials.

| Substituent (R) on Phenyl Ring | Starting Aryl Compound | General Method | Reference Reaction Type |

|---|---|---|---|

| -OCH₃ (Methoxy) | Anisole | Friedel-Crafts Acylation | Electrophilic Aromatic Substitution |

| -Cl (Chloro) | Chlorobenzene | Friedel-Crafts Acylation | Electrophilic Aromatic Substitution |

| -NO₂ (Nitro) | Nitrobenzene | Friedel-Crafts Acylation | Electrophilic Aromatic Substitution |

| -CF₃ (Trifluoromethyl) | Trifluoromethylbenzene | Friedel-Crafts Acylation | Electrophilic Aromatic Substitution |

| -Br (Bromo) | 4-Bromoiodobenzene | Sonogashira Coupling | Cross-Coupling Reaction |

Functionalization at the Butyne Chain

The electron-deficient nature of the alkyne in 2-Butynophenone, 4-phenyl-, due to the adjacent carbonyl group, makes it susceptible to nucleophilic attack and a versatile participant in various cycloaddition and annulation reactions. rsc.org The reactivity of this "activated" alkyne is a cornerstone for creating diverse molecular architectures.

Common transformations include:

Michael Addition: Nucleophiles such as amines, thiols, and phosphines can add across the triple bond to yield functionalized enones.

Cycloaddition Reactions: The butyne chain can act as a dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions to form various cyclic and heterocyclic systems.

Annulation Reactions: Transition-metal catalysis, particularly with gold, palladium, or rhodium, can facilitate intramolecular annulations where other parts of the molecule add across the alkyne, leading to fused ring systems. rsc.org

Hydration: The triple bond can be hydrated to yield the corresponding 1,3-diketone derivative.

These reactions underscore the utility of the butyne chain as a key site for molecular diversification.

Generation of Fused and Bridged Systems

The rigid framework of 2-Butynophenone, 4-phenyl- can be elaborated into complex polycyclic architectures, including fused and bridged systems. These syntheses often rely on intramolecular reactions that form new rings by connecting different parts of the parent molecule.

One powerful strategy is the transition-metal-catalyzed "cut-and-sew" reaction. nih.govacs.org In a hypothetical application, a derivative of 2-Butynophenone, 4-phenyl- tethered to an unsaturated moiety (like an alkene) could undergo an intramolecular cyclization. For instance, a rhodium catalyst could facilitate a (4+2) cycloaddition between the alkyne and a tethered alkene, leading to a bridged bicyclic system. acs.org

Another approach is the alkynyl Prins carbocyclization cascade. rsc.org This type of reaction involves the intramolecular coupling of an alkyne, an electrophilic carbon (like an oxocarbenium ion generated from the ketone), and an arene (the phenyl ring), which can lead to the formation of linear-fused heterocyclic ring systems. rsc.org These advanced synthetic methods allow for the rapid construction of molecular complexity from a relatively simple starting material.

Novel Heterocyclic Derivatives Derived from 2-Butynophenone, 4-phenyl-

The reactivity of the α,β-alkynyl ketone moiety is particularly well-suited for the synthesis of heterocyclic compounds. By reacting with bifunctional nucleophiles, a variety of ring systems can be constructed in a controlled manner.

Quinolone structures can be synthesized from 2-Butynophenone, 4-phenyl- through multi-step sequences. A plausible route involves the reaction of the butynophenone with an ortho-aminoaryl compound. For example, reacting with 2-aminobenzaldehyde (B1207257) could lead to an intermediate that, upon cyclization, forms a quinoline (B57606) derivative.

A more general approach involves converting the butynophenone into a β-keto amide precursor. beilstein-journals.orgbeilstein-journals.org This intermediate can then undergo an intramolecular cyclization to furnish the 4-quinolone ring. The synthesis of 2-alkyl-4-quinolones from β-keto amides demonstrates the feasibility of this strategy, where the phenyl and methyl groups of the original butynophenone would become substituents on the final quinolone core. beilstein-journals.orgbeilstein-journals.org Palladium-catalyzed carbonylative cyclization of 2-bromonitrobenzenes with alkynes also represents a potential, albeit more complex, route to quinolone derivatives. beilstein-journals.org

| Starting Material Derived from 2-Butynophenone, 4-phenyl- | Key Reagent | Reaction Type | Resulting Framework |

|---|---|---|---|

| β-Enamino amide | Acid catalyst | Intramolecular Cyclization | 2-Methyl-4-phenyl-quinolone |

| ortho-(alkynyl) anilide | Palladium catalyst | Redox-Neutral C-N Coupling | Substituted Quinolone |

| ortho-aminoarylketone derivative | Base-promoted annulation | Condensation/Cyclization | Substituted Quinolone |

The synthesis of thiazole (B1198619) and benzothiazine derivatives from 2-Butynophenone, 4-phenyl- leverages the electrophilicity of the carbons in the butyne chain.

Thiazolium Salts: A common route to thiazoles is the Hantzsch synthesis, which typically involves the condensation of an α-haloketone and a thioamide. researchgate.net To apply this to 2-Butynophenone, 4-phenyl-, the butyne chain would first need to be converted to an α-haloenone intermediate via hydrohalogenation. This intermediate could then react with a thioamide (e.g., thioformamide) to form the thiazole ring. Subsequent N-alkylation would yield the final thiazolium salt. google.com

Benzothiazine Salts: Benzothiazine derivatives can be prepared by reacting 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds. nih.govmdpi.com The reaction of 2-Butynophenone, 4-phenyl- with 2-aminothiophenol is expected to proceed via a Michael addition of the thiol group to the alkyne, followed by an intramolecular cyclization of the amino group onto the carbonyl carbon. acgpubs.org This would form a dihydrobenzothiazine derivative. Subsequent oxidation or other transformations could lead to the aromatic benzothiazine system, which can be quaternized to form the corresponding salt.

Triazole and Benzoxazole (B165842) Hybrids

The integration of heterocyclic moieties like triazole and benzoxazole with a core phenyl structure, akin to that in 2-butynophenone, 4-phenyl-, is a significant strategy in medicinal chemistry to generate novel compounds with diverse biological activities. The synthesis of these hybrids typically involves building the heterocyclic ring system from precursors bearing the desired phenyl group.

Triazole Hybrids:

The most prominent method for synthesizing 1,2,3-triazole rings is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. frontiersin.org The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is particularly efficient and widely used due to its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. frontiersin.orgorganic-chemistry.org

To generate a hybrid structure related to 2-butynophenone, 4-phenyl-, a synthetic strategy could involve the reaction between a phenyl azide and a suitable terminal alkyne, or conversely, a phenyl-substituted alkyne and an organic azide. For instance, a phenyl azide can be reacted with an alkyne bearing a keto group to form the desired triazole-ketone hybrid. nih.gov The reaction is robust and tolerates a wide variety of functional groups. frontiersin.org

Key Features of Triazole Synthesis (CuAAC):

Reactants: A terminal alkyne and an organic azide.

Catalyst: A copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. frontiersin.org

Solvent: Typically polar solvents such as t-BuOH/H₂O mixtures. nih.gov

Conditions: The reaction generally proceeds smoothly at room temperature.

Benzoxazole Hybrids:

Benzoxazoles are bicyclic heterocyclic compounds that are commonly synthesized through the condensation and subsequent cyclization of 2-aminophenols with various carbonyl-containing compounds. nih.govresearchgate.net To produce a 2-phenyl-benzoxazole derivative, a 2-aminophenol (B121084) is typically reacted with a benzaldehyde (B42025) or a benzoic acid derivative. nih.govckthakurcollege.net

The reaction with aldehydes often requires an oxidizing agent to facilitate the cyclodehydrogenation of the intermediate Schiff base. nih.gov Various catalysts, including metal-based nanocatalysts and green catalysts like fly ash, have been developed to improve the efficiency and environmental footprint of this transformation. nih.govckthakurcollege.net An alternative involves the condensation of 2-aminophenols with carboxylic acids or their derivatives (like acyl chlorides), which can be promoted by strong acids or dehydrating agents. organic-chemistry.org

General Synthesis of 2-Aryl Benzoxazoles:

Reactants: A 2-aminophenol and a substituted aromatic aldehyde or carboxylic acid. nih.gov

Catalysts/Reagents: Can range from acid catalysts to metal nanocatalysts (e.g., Ag@Fe₂O₃) or simply heat. ckthakurcollege.net

Mechanism: Typically involves the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration/oxidation step. nih.gov

The following table summarizes representative synthetic routes for these heterocyclic hybrids.

| Hybrid Type | General Reaction | Key Reactants | Typical Conditions |

|---|---|---|---|

| 1,4-Disubstituted-1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Phenyl Azide + Terminal Alkyne | CuSO₄, Sodium Ascorbate, tBuOH/H₂O, Room Temp |

| 2-Phenyl-Benzoxazole | Condensation/Cyclization | 2-Aminophenol + Benzaldehyde | Oxidizing agent or catalyst (e.g., Ag@Fe₂O₃), Ethanol/Water |

Butyrophenone (B1668137) Derivatives (e.g., 4-aryl-4-(hydroxymethyl)cyclohexylamines)

Butyrophenones are a class of compounds characterized by a 1-phenylbutan-1-one structure. They are structural analogues of 2-butynophenone where the alkyne bond is fully saturated. A common strategy for synthesizing complex butyrophenone derivatives involves the N-alkylation of a suitable amine with a 4-halobutyrophenone, most frequently 4-chloro-4'-fluorobutyrophenone. nih.gov This reaction forms a new carbon-nitrogen bond, attaching the butyrophenone moiety to a more complex scaffold.

Synthesis of the core amine: The 4-aryl-4-(hydroxymethyl)cyclohexylamine scaffold is constructed.

N-alkylation: The secondary amine of the cyclohexylamine (B46788) scaffold is alkylated with a 4-halobutyrophenone derivative to yield the final product.

This modular approach allows for the synthesis of a wide array of analogues by varying the substituents on both the aryl group of the cyclohexylamine and the phenyl ring of the butyrophenone. For example, novel butyrophenone analogues have been synthesized by coupling 4-chloro-4′-fluorobutyrophenone with various cyclic amines, such as homopiperazine (B121016) and azasteroids. nih.goviomcworld.org

The table below illustrates the structural components of these butyrophenone derivatives.

| Component | Structure/Role | Example |

|---|---|---|

| Butyrophenone Moiety | Electrophile for N-alkylation | 4-Chloro-4'-fluorobutyrophenone |

| Core Amine Scaffold | Nucleophile for N-alkylation | 4-Aryl-4-(hydroxymethyl)cyclohexylamine |

| Final Product | N-alkylated Derivative | Product of coupling the two components |

Chiral Derivatives and Enantioselective Synthesis

The development of chiral derivatives of butynophenone and butyrophenone structures is crucial for investigating stereospecific interactions with biological targets. Since the parent compound, 2-butynophenone, 4-phenyl-, is achiral, chirality must be introduced synthetically. Key strategies focus on transformations of the ketone functional group or the adjacent carbon atoms.

Applications of 2 Butynophenone, 4 Phenyl in Organic Synthesis and Catalysis Research

As a Versatile Building Block in Complex Molecule Synthesis

In organic synthesis, compounds that serve as "building blocks" are key intermediates that can be elaborated into more complex structures. The utility of 2-Butynophenone, 4-phenyl- in this regard stems from the reactivity of its alkynyl ketone framework. This functional group arrangement is amenable to a variety of chemical transformations, allowing for the construction of diverse molecular skeletons.

While specific, widespread application of 2-Butynophenone, 4-phenyl- as a direct precursor in commercial pharmaceuticals or agrochemicals is not extensively documented, its structural motifs are highly relevant. Alkynyl ketones and aldehydes are recognized as valuable reagents for constructing a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.gov These heterocyclic structures form the core of countless bioactive molecules, including drugs and pesticides. nih.govnih.gov

The reactivity of 2-Butynophenone, 4-phenyl- allows it to participate in cyclization reactions. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reactions with thioureas could lead to thiazine (B8601807) derivatives. nih.gov Similarly, its ketone functionality can be targeted. For example, the synthesis of substituted morpholines, a class of compounds with diverse biological activities including analgesic and anti-inflammatory properties, often proceeds from the reaction of an aryl-bromomethyl-ketone with an aminoethanol. nih.gov The structural similarity suggests that derivatives of 2-Butynophenone, 4-phenyl- could serve as starting points for analogous complex molecules. The potential for this compound to act as an intermediate in the synthesis of γ-butyrolactones, which are themselves key intermediates for pharmacologically active compounds like β-phenyl-GABA, further underscores its value. scielo.org.mx

Role in the Development of Catalytic Systems

The development of new catalysts relies on the use of model substrates to evaluate their efficiency, selectivity, and mechanism. The multiple reactive sites within 2-Butynophenone, 4-phenyl-—the carbon-carbon triple bond, the carbonyl group, and the aromatic ring—make it an excellent candidate for testing and developing selective catalytic transformations.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Gold complexes are one example of homogeneous catalysts that have shown utility in activating alkynes. For instance, gold-based catalysts like PPh3AuTFA can promote the dearomatization of naphthols through intermolecular condensation with allenamides. figshare.com While not a direct reaction of 2-Butynophenone, 4-phenyl-, this illustrates the principle of a soluble gold(I) complex acting as a π-acid to activate a carbon-carbon multiple bond for a subsequent nucleophilic attack. The alkynyl group in 2-Butynophenone, 4-phenyl- would be susceptible to similar activation, making it a suitable substrate for exploring new gold-catalyzed reactions or other transition-metal-catalyzed processes in the liquid phase.

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to industrial chemistry due to their ease of separation and recyclability. 2-Butynophenone, 4-phenyl- can serve as a valuable probe molecule for a variety of solid-supported catalysts.

Iron is an attractive element for catalysis due to its low cost and low toxicity. Recent research has focused on developing advanced iron-based heterogeneous catalysts, including single-atom catalysts (SACs). nih.gov These materials, with atomically dispersed iron centers, can activate reagents like peroxymonosulfate (B1194676) (PMS) to generate highly reactive high-valent iron-oxo species, such as Fe(IV)═O. nih.gov These species are potent oxidants for water purification and other organic transformations. nih.gov A substrate like 2-Butynophenone, 4-phenyl- could be employed to test the activity and selectivity of such novel iron catalysts, probing their ability to oxidize the alkyne or other parts of the molecule. Furthermore, iron nanocatalysts supported on materials like exfoliated graphene oxide have demonstrated high efficiency in acceptorless dehydrogenation reactions, converting N-heterocycles and alcohols into valuable products with the liberation of hydrogen gas. nih.gov

Platinum-based catalysts are highly effective for hydrogenation reactions. nih.gov The hydrogenation of 2-Butynophenone, 4-phenyl- is a multi-step process that can yield several different products, making it an ideal reaction to study catalyst selectivity. The initial step would be the reduction of the alkyne to either the corresponding alkene (4-phenyl-2-buten-2-one) or, more commonly, the alkane, yielding 4-phenyl-2-butanone.

Subsequent hydrogenation can target either the ketone carbonyl group or the aromatic ring. Research on the hydrogenation of the intermediate, 4-phenyl-2-butanone, over platinum catalysts supported on titania (Pt/TiO2) and silica (B1680970) (Pt/SiO2) reveals a strong influence of the support and solvent on the reaction's outcome. qub.ac.uk For the Pt/TiO2 catalyst, the choice of solvent can switch the selectivity between hydrogenation of the carbonyl group (producing 4-phenyl-2-butanol) and hydrogenation of the aromatic ring (producing 4-cyclohexyl-2-butanone). qub.ac.uk Specifically, alkane solvents favor ring hydrogenation, while aromatic and alcohol solvents favor carbonyl hydrogenation. qub.ac.uk This effect is not observed with the Pt/SiO2 catalyst, where ring hydrogenation is favored regardless of the solvent, suggesting that the titania support plays an active role in the catalytic process, potentially by activating the carbonyl group at interfacial sites. qub.ac.uk

Table 1: Effect of Solvent on the Hydrogenation of 4-phenyl-2-butanone over 4% Pt/TiO2 Data derived from research on the hydrogenation of the intermediate compound, 4-phenyl-2-butanone. qub.ac.uk

| Solvent Class | Solvent Example | Initial Reaction Rate (mmol g⁻¹ s⁻¹) | Selectivity to 4-phenyl-2-butanol (B1222856) (%) at 15% conversion | Selectivity to 4-cyclohexyl-2-butanone (%) at 15% conversion |

|---|---|---|---|---|

| Alkane | n-Hexane | 1.15 | 15 | 80 |

| Aromatic | Toluene | 0.25 | 90 | 5 |

| Alcohol | Methanol | 0.18 | 95 | 2 |

| Ether | Dibutyl ether | 0.22 | 47 | 48 |

These findings are directly relevant to the use of 2-Butynophenone, 4-phenyl- as a substrate, as its initial hydrogenation product would be 4-phenyl-2-butanone, which would then undergo these selective transformations. This makes the original compound an excellent starting material for developing and understanding selective platinum-based hydrogenation catalysts.

Ligand Precursor for Metal Complexes

While specific research detailing the use of 2-Butynophenone, 4-phenyl- as a ligand precursor is not extensively documented, the broader class of aryl alkynones has been shown to coordinate with various transition metals. The presence of both a carbonyl group and an alkyne moiety allows for multiple coordination modes. The lone pair of electrons on the carbonyl oxygen can act as a Lewis base, donating to a metal center. purdue.edu Additionally, the π-system of the alkyne can interact with the d-orbitals of transition metals, forming π-complexes. tcd.ie

The coordination of aryl alkynones to metal centers can activate the alkyne for nucleophilic attack or other transformations, making these complexes valuable in catalysis. For instance, metal complexes involving alkynes are key intermediates in a variety of catalytic reactions, including hydroarylation, cyclization, and polymerization. princeton.eduacs.org The specific geometry and electronic properties of the resulting metal complex are influenced by the nature of the metal, the other ligands present, and the steric and electronic effects of the substituents on the alkynone. libretexts.orgwikipedia.org

Table 1: Potential Coordination Modes of 2-Butynophenone, 4-phenyl-

| Coordination Site | Type of Interaction | Potential Application in Catalysis |

|---|---|---|

| Carbonyl Oxygen | σ-donation | Activation of the carbonyl group |

| Alkyne π-system | π-coordination | Activation of the alkyne for addition reactions |

The synthesis of metal complexes with ligands containing both phosphine (B1218219) and silylene donors has been reported, showcasing the versatility of designing ligands with multiple coordination sites. mdpi.com Similarly, 2-Butynophenone, 4-phenyl- could potentially act as a bidentate ligand, leading to the formation of stable chelate complexes that could exhibit unique catalytic activities.

Applications in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptable chemical systems. sciencepg.comresearchgate.net This field has gained significant attention for its applications in materials science, drug discovery, and molecular self-assembly. sciencepg.comresearchgate.net The reactivity of the activated alkyne in 2-Butynophenone, 4-phenyl- makes it a candidate for use in DCC.

A key reaction in dynamic covalent chemistry is the reversible Michael addition of thiols to activated alkynes, often referred to as the thiol-yne reaction. purdue.edunih.gov Ynones, such as 2-Butynophenone, 4-phenyl-, are excellent substrates for this reaction. The electron-withdrawing nature of the carbonyl group activates the alkyne for nucleophilic attack by a thiol. harding.edu

The initial addition of a thiol to the ynone is typically rapid and can be followed by a second, often reversible, addition to form a dithioacetal. bccampus.ca The reversibility of the second addition is a key feature that allows for dynamic exchange and the creation of covalent adaptable networks (CANs). bccampus.ca These networks can exhibit properties such as self-healing and malleability. bccampus.ca The equilibrium of the thiol-yne reaction can be influenced by factors such as temperature, pH, and the presence of catalysts. harding.eduresearchgate.net

Table 2: Factors Influencing Reversible Thiol-yne Reactions

| Factor | Effect on Equilibrium | Reference |

|---|---|---|

| Temperature | Higher temperatures can favor the retro-Michael addition, increasing dynamics. | harding.edu |

| pH | Basic conditions facilitate the formation of the thiolate anion, promoting the forward reaction. | researchgate.net |

The specific reactivity of 2-Butynophenone, 4-phenyl- in reversible thiol-yne cross-linking would be influenced by the steric and electronic properties of the phenyl group.

Enzymatic Biotransformations Involving Related Structures

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often providing high selectivity and efficiency. researchgate.net While specific enzymatic biotransformations of 2-Butynophenone, 4-phenyl- are not widely reported, studies on related alkynones and phenyl ketones provide insight into potential enzymatic pathways.

Enzymatic reduction of the carbonyl group in alkynones to produce chiral propargyl alcohols is a valuable transformation in the synthesis of pharmaceuticals. acs.org Reductases, particularly from yeast such as Saccharomyces cerevisiae, are known to catalyze the reduction of ketones with high stereoselectivity. mdpi.com The reduction of para-phenyl substituted alkynones has been investigated, demonstrating the potential for enzymatic transformations on similar structures. acs.org A patent describes the enzymatic reduction of alkyne derivatives, including those with a phenyl group, using specific reductases.

Many enzymatic reductions, particularly those catalyzed by dehydrogenases and reductases, require stoichiometric amounts of expensive cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). tcd.ie For these processes to be economically viable on a larger scale, an efficient in situ cofactor regeneration system is crucial.

Cofactor regeneration can be achieved by coupling the primary enzymatic reaction with a secondary reaction that converts the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form. tcd.ie This is often accomplished by using a second enzyme and a sacrificial substrate. For example, glucose dehydrogenase and glucose are commonly used to regenerate NADH. The metabolism of whole-cell biocatalysts, such as yeast, can also be harnessed for cofactor regeneration. The development of effective cofactor regeneration systems is a key area of research for the industrial application of biocatalytic reductions. mdpi.com

Spectroscopic Data for 2-Butynophenone, 4-phenyl- Not Found

Following a comprehensive search for the spectroscopic characterization of the chemical compound "2-Butynophenone, 4-phenyl-", it was determined that specific experimental data for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are not available in the public domain.

The chemical name "2-Butynophenone, 4-phenyl-" is not a standard systematic name, which can lead to ambiguity in its precise molecular structure. The most chemically plausible interpretation is 1,4-diphenyl-2-butyn-1-one . This structure consists of a four-carbon chain with a ketone at position 1 and a triple bond at position 2, flanked by two phenyl groups at positions 1 and 4.

Despite targeted searches for this structure and its synonyms, no publicly accessible experimental datasets for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Fourier Transform Infrared (FT-IR), or Fourier Transform Raman (FT-Raman) spectroscopy could be located.

Scientific accuracy is paramount in the detailed analysis of chemical compounds. Spectroscopic data is highly specific to the unique electronic and vibrational environment of a molecule. The presence of a carbon-carbon triple bond (alkyne) and a conjugated ketone system in the proposed structure of 1,4-diphenyl-2-butyn-1-one would produce distinct signals. Using data from structurally similar but non-identical compounds, such as those with carbon-carbon single or double bonds instead of a triple bond, or those with different substituent positions, would be scientifically inaccurate and result in a misleading characterization.

Due to the absence of verifiable spectroscopic data for "2-Butynophenone, 4-phenyl-" or its most likely equivalent, 1,4-diphenyl-2-butyn-1-one, it is not possible to generate the requested scientific article. Proceeding without this essential data would compromise the integrity and accuracy of the content.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

For 2-Butynophenone, 4-phenyl-, with the molecular formula C₁₆H₁₂O, the theoretical exact mass can be calculated as follows:

(16 x Mass of ¹²C) + (12 x Mass of ¹H) + (1 x Mass of ¹⁶O)

(16 x 12.000000) + (12 x 1.007825) + (1 x 15.994915) = 220.088815 Da

An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can measure the m/z value to within a few parts per million (ppm). nih.gov Experimental determination of the molecular ion peak at an m/z value extremely close to the calculated theoretical mass would unequivocally confirm the molecular formula as C₁₆H₁₂O. This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. europeanreview.org

| Molecular Formula | Calculated Exact Mass (Da) | Expected Experimental m/z | Instrumentation |

|---|---|---|---|

| C₁₆H₁₂O | 220.088815 | ~220.0888 | Time-of-Flight (TOF), Orbitrap |

Fragmentation Pattern Analysis for Structural Details

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions. The resulting pattern of fragment ions is characteristic of the molecule's structure. chemguide.co.uk

The structure of 2-Butynophenone, 4-phenyl- (1,4-diphenyl-2-butyn-1-one) suggests several likely fragmentation pathways. The presence of two phenyl rings, a carbonyl group, and an alkyne moiety leads to specific and predictable cleavages. libretexts.orgwhitman.edu

Key expected fragments include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. nih.gov This would lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very prominent peak in the mass spectra of phenyl ketones.

Loss of CO: The molecular ion may lose a neutral carbon monoxide molecule (28 Da), a common fragmentation for carbonyl compounds. mdpi.com

Fragments from the Phenyl Groups: A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is characteristic of compounds containing a benzene (B151609) ring. whitman.edu

Tropylium (B1234903) Ion: Alkyl-substituted benzene rings can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com

| m/z | Proposed Fragment Ion | Structure | Fragmentation Pathway |

|---|---|---|---|

| 220 | [M]⁺ | [C₁₆H₁₂O]⁺ | Molecular Ion |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ | α-Cleavage |

| 91 | Tropylium ion | [C₇H₇]⁺ | Rearrangement of the benzyl (B1604629) moiety |

| 77 | Phenyl cation | [C₆H₅]⁺ | Cleavage of the phenyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. elte.hu The spectrum provides information about the electronic structure, particularly the extent of conjugation.

The structure of 2-Butynophenone, 4-phenyl- contains several chromophores (light-absorbing groups), including two phenyl rings, a carbonyl group (C=O), and a carbon-carbon triple bond (C≡C). The conjugation between the benzoyl group and the phenylethynyl moiety creates an extended π-system, which influences the absorption wavelengths.

Two main types of electronic transitions are expected for this compound:

π → π* Transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch Due to the extensive conjugation in the molecule, these transitions are expected to occur at longer wavelengths (lower energy) compared to non-conjugated systems. elte.hu

n → π* Transitions: This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. youtube.com These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. elte.hu

For conjugated systems like chalcones (e.g., (E)-1,3-diphenyl-2-propen-1-one), a close structural analog, strong absorption bands are observed in the UV region. nist.gov It is anticipated that 2-Butynophenone, 4-phenyl- will exhibit a strong π → π* absorption band and a weaker, longer-wavelength n → π* absorption band.

| Expected λmax (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~250-300 | High | π → π | Conjugated benzoyl-phenylethynyl system |

| ~320-360 | Low | n → π | Carbonyl group |

X-Ray Diffraction for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. redalyc.org

An X-ray diffraction study of 2-Butynophenone, 4-phenyl- would reveal:

Molecular Conformation: The dihedral angles between the two phenyl rings and the central butynone core.

Bond Parameters: Precise lengths of the C=O, C≡C, and various C-C bonds within the molecule.

Crystal Packing: How the molecules arrange themselves in the crystal lattice, including any potential π-π stacking interactions between the phenyl rings of adjacent molecules. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Data Dependent |

| b (Å) | Data Dependent |

| c (Å) | Data Dependent |

| β (°) | Data Dependent |

| Volume (ų) | Data Dependent |

| Z (Molecules per unit cell) | Data Dependent |

Computational Chemistry and Theoretical Studies on 2 Butynophenone, 4 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Reaction Pathway and Transition State Calculations

Energetic Profiles of Transformations

A thorough and scientifically accurate article on the computational chemistry of "2-Butynophenone, 4-phenyl-" cannot be generated without access to peer-reviewed research that has specifically modeled this compound.

Regioselectivity and Stereoselectivity in Transformations Involving 2 Butynophenone, 4 Phenyl

Factors Influencing Regiochemical Outcomes

Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possibilities. In reactions of 2-Butynophenone, 4-phenyl-, the presence of multiple reactive sites—the carbonyl group, the alkyne, and the phenyl ring—makes regiocontrol a key challenge and an area of significant synthetic interest.

The electronic nature of substituents on both the phenyl ring and the butynophenone framework plays a pivotal role in directing the regiochemical outcome of addition reactions to the alkyne. The carbonyl group in the ynone functionality is a strong electron-withdrawing group, which polarizes the carbon-carbon triple bond. This polarization results in a reduced electron density at the α-carbon (the carbon atom adjacent to the carbonyl group), making the β-carbon more susceptible to nucleophilic attack and the α-position more favorable for radical attack. rsc.org

The 4-phenyl substituent on the butyne chain also exerts a significant electronic influence. The phenyl group can act as a weakly activating ortho-/para-director in electrophilic aromatic substitution reactions. libretexts.org However, in the context of addition reactions to the alkyne, its electronic effect is more complex. Depending on the reaction conditions and the nature of the attacking species, the phenyl group can either donate or withdraw electron density through resonance and inductive effects, thereby influencing the electron distribution across the triple bond and directing the approach of incoming reagents.

For instance, in electrophilic additions to the alkyne, the initial formation of a carbocation intermediate will be stabilized by the phenyl group through resonance. This would favor the addition of the electrophile to the carbon atom further from the phenyl group, leading to the formation of the more stable benzylic carbocation.

| Reaction Type | Attacking Species | Predicted Site of Attack on Alkyne | Electronic Rationale |

|---|---|---|---|

| Nucleophilic Addition | Nucleophile (e.g., R-Li, R-MgBr) | β-carbon | The electron-withdrawing carbonyl group makes the β-carbon more electrophilic. |

| Radical Addition | Radical (e.g., CF3•) | α-carbon | The electron-withdrawing nature of the carbonyl group makes the α-position more receptive to radical attack. rsc.org |

| Electrophilic Addition | Electrophile (e.g., H+, Br+) | β-carbon | Formation of a resonance-stabilized carbocation adjacent to the phenyl group. |

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, is a crucial factor in determining regioselectivity. fastercapital.comyoutube.com In 2-Butynophenone, 4-phenyl-, the bulky phenyl group can sterically hinder the approach of reagents to the adjacent carbon of the alkyne. This steric congestion can direct the attacking species to the less hindered carbon atom.

For example, in a catalytic hydrogenation reaction, the catalyst would likely coordinate to the less sterically encumbered face of the alkyne, leading to the delivery of hydrogen atoms from that side. Similarly, in reactions involving bulky nucleophiles or electrophiles, attack at the carbon atom further from the phenyl group would be favored.

Directing groups can also play a significant role in controlling the regioselectivity of reactions. nih.govresearchgate.net While 2-Butynophenone, 4-phenyl- does not possess a classical directing group in close proximity to the alkyne, the carbonyl oxygen can act as a coordinating site for Lewis acids or metal catalysts. This coordination can activate the alkyne towards nucleophilic attack and direct the nucleophile to a specific position, often overriding the inherent electronic and steric preferences.

The choice of solvent can have a profound impact on the regioselectivity of a reaction by influencing the stability of transition states and intermediates. mdpi.com Polar protic solvents, for example, can stabilize charged intermediates through hydrogen bonding, which may favor a reaction pathway that proceeds through a more polar transition state. Conversely, nonpolar aprotic solvents may favor pathways that involve less charge separation.

In reactions of ynones, the solvent can affect the aggregation state of organometallic reagents, thereby altering their effective steric bulk and reactivity, which in turn influences the regiochemical outcome of the addition. Furthermore, specific solvent-solute interactions can preferentially solvate one reactive site over another, effectively shielding it from the attacking reagent and directing the reaction to an alternative position.

The design of the catalyst and the nature of the ligands coordinated to a metal center are powerful tools for controlling regioselectivity. acs.orgnih.gov In metal-catalyzed reactions, the ligand environment around the metal can create a chiral and sterically defined pocket that dictates how the substrate, in this case, 2-Butynophenone, 4-phenyl-, binds to the metal center. This controlled binding orientation can lead to highly regioselective transformations.

For instance, in a palladium-catalyzed cross-coupling reaction, the choice of phosphine (B1218219) ligand can dramatically influence which carbon of the alkyne participates in the bond-forming step. Bulky ligands may favor addition to the less hindered terminus of the alkyne, while ligands with specific electronic properties can alter the electron density at the metal center, thereby influencing its reactivity and selectivity. The development of catalysts that can override the inherent reactivity of a substrate is a key area of research in modern organic synthesis.

Stereochemical Control in Synthesis

Stereochemical control refers to the ability to direct a chemical reaction to form a specific stereoisomer. For reactions involving 2-Butynophenone, 4-phenyl-, which can lead to the formation of new stereocenters, controlling the stereochemistry is crucial for the synthesis of enantiomerically pure or diastereomerically enriched products.

Diastereoselective reactions are those in which one diastereomer is preferentially formed over another. In the context of 2-Butynophenone, 4-phenyl-, addition reactions to the alkyne can generate a new stereocenter if the incoming group is chiral or if the reaction creates a new chiral center in the presence of an existing one.

For example, the reduction of the carbonyl group in 2-Butynophenone, 4-phenyl- can lead to the formation of a chiral propargyl alcohol. If this reduction is carried out with a chiral reducing agent, one enantiomer of the alcohol can be formed in excess. Subsequent diastereoselective addition to the alkyne would then be influenced by the stereochemistry of this newly formed hydroxyl group.

Furthermore, conjugate addition reactions to the α,β-unsaturated system of the ynone can create one or more new stereocenters. The facial selectivity of the nucleophilic attack on the alkyne can be controlled by the presence of a chiral catalyst or a chiral auxiliary. For instance, an organocatalyzed Michael addition of a nucleophile to 2-Butynophenone, 4-phenyl- could proceed with high diastereoselectivity, governed by the formation of a specific enamine or iminium ion intermediate. mdpi.com

A notable example of achieving high diastereoselectivity is the Noyori transfer hydrogenation of α,β-epoxy ynones. acs.org While 2-Butynophenone, 4-phenyl- is not an epoxy ynone, this principle of reagent-controlled diastereoselectivity can be applied to its derivatives. For instance, if the phenyl group were to contain a chiral center, its stereochemistry could direct the approach of a reagent to one face of the alkyne, resulting in a diastereoselective transformation.

| Reaction Type | Chiral Influence | Potential Outcome |

|---|---|---|

| Reduction of Carbonyl | Chiral reducing agent (e.g., CBS reagent) | Formation of an enantioenriched propargyl alcohol. |

| Conjugate Addition | Chiral catalyst (e.g., a chiral amine or phosphine) | Formation of a product with a new stereocenter at the β-position with high diastereomeric excess. |

| Addition to a Chiral Derivative | Existing stereocenter in the molecule (e.g., on the phenyl ring) | Diastereoselective addition to the alkyne, controlled by the existing chiral center. |

Enantioselective Approaches

Enantioselective transformations of 2-Butynophenone, 4-phenyl- and structurally related ynones primarily focus on controlling the stereochemistry of the newly formed chiral centers. These approaches can be broadly categorized into several key reaction types, including asymmetric reductions, conjugate additions, and aldol-type reactions.

One of the most studied enantioselective transformations for ketones is their reduction to chiral alcohols. While direct asymmetric hydrogenation of the carbonyl group in 2-Butynophenone, 4-phenyl- is not extensively documented, studies on the closely related saturated ketone, 4-phenyl-2-butanone, provide valuable insights. Biocatalytic reductions of 4-phenyl-2-butanone using microorganisms such as Saccharomyces cerevisiae and Lactobacillus paracasei have been shown to produce the corresponding (S)-4-phenyl-2-butanol with high enantiomeric excess (ee). This suggests that enzymatic systems can effectively differentiate between the enantiotopic faces of the carbonyl group.

Another important class of reactions is the enantioselective conjugate addition to the α,β-unsaturated system of ynones. These reactions involve the addition of a nucleophile to the β-carbon of the triple bond, leading to the formation of a chiral allene (B1206475) or a subsequently isomerized alkene. The use of chiral catalysts, such as those derived from cinchona alkaloids or metal complexes with chiral ligands, can induce high levels of enantioselectivity in these transformations.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of ynones. For instance, unmodified ynones have been successfully employed in organocatalytic asymmetric aldol (B89426) reactions. These reactions, often catalyzed by chiral amines like proline derivatives, can deliver monoprotected anti-α,β-dihydroxyynones with high diastereoselectivities and enantioselectivities. nih.gov

Chiral Catalyst and Auxiliary Design

The design of effective chiral catalysts and auxiliaries is paramount for achieving high levels of stereocontrol in reactions with 2-Butynophenone, 4-phenyl-. The choice of the chiral directing group depends heavily on the specific transformation being targeted.

Chiral Catalysts: For enantioselective additions to the carbonyl group, chiral metal complexes and organocatalysts are commonly employed. Chiral ligands for metal catalysts, such as those based on BINOL or Salen frameworks, can create a chiral environment around the metal center, thereby directing the approach of the nucleophile. In organocatalysis, chiral amines, thioureas, and phosphoric acids have proven effective in activating the ynone substrate and controlling the stereochemical outcome. For example, in the context of aldol reactions, the catalyst's structure can influence the geometry of the enamine intermediate, leading to facial selectivity in the subsequent attack on the electrophile. nih.gov

Chiral Auxiliaries: An alternative strategy involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of the reaction and is subsequently removed. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. While less common for direct transformations of ynones themselves, the principles of chiral auxiliary control are well-established for related α,β-unsaturated systems. The auxiliary functions by creating a sterically biased environment, forcing the incoming reagent to attack from a specific face of the molecule. The design of an effective auxiliary requires it to be easily introduced and removed under mild conditions and to impart a high degree of stereochemical control.

The table below summarizes hypothetical enantioselective transformations of 2-Butynophenone, 4-phenyl- based on known reactions of similar ynones, illustrating the potential for achieving high stereoselectivity.

| Reaction Type | Chiral Control | Catalyst/Auxiliary (Example) | Product Type | Expected Stereoselectivity |

| Aldol Reaction | Catalyst | Proline derivative | anti-α,β-dihydroxyynone | High dr and ee |

| Conjugate Addition | Catalyst | Cinchona alkaloid-derived thiourea | Chiral β-substituted enone | High ee |

| Carbonyl Addition | Auxiliary | Evans Oxazolidinone (on a modified substrate) | Chiral propargylic alcohol derivative | High de |

Future Directions and Emerging Research Opportunities for 2 Butynophenone, 4 Phenyl

Development of Novel and Efficient Synthetic Routes

The future development of applications for 2-Butynophenone, 4-phenyl- hinges on the availability of efficient and scalable synthetic methods. While classical approaches to ynone synthesis exist, future research will likely focus on more sustainable and versatile routes.

Catalytic Innovations: Research into novel catalytic systems, potentially involving earth-abundant metals, could lead to more economical and environmentally friendly syntheses. The development of one-pot or tandem reactions that combine multiple synthetic steps would significantly improve efficiency.

Green Chemistry Approaches: Future synthetic strategies will likely prioritize the use of greener solvents, reduced energy consumption, and minimized waste generation. This aligns with the broader push in the chemical industry towards sustainable manufacturing practices.

Modular Synthesis: Developing modular synthetic routes would be a significant advancement. This would allow for the easy diversification of the 2-Butynophenone, 4-phenyl- scaffold, enabling the creation of a library of derivatives with varied electronic and steric properties for structure-activity relationship studies.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Cross-Coupling Reactions | High efficiency, functional group tolerance. | Sonogashira or related couplings of a benzoyl chloride with a phenyl-substituted alkyne. |

| Oxidative Alkynylation | Direct C-H functionalization. | Coupling of phenylacetylene (B144264) with a benzaldehyde (B42025) derivative. |

| Flow Synthesis | Improved safety, scalability, and control. | Transitioning batch reactions to continuous-flow processes. |

Exploration of Undiscovered Reactivity Patterns

The conjugated ynone functionality in 2-Butynophenone, 4-phenyl- is a hub of reactivity, suggesting numerous avenues for exploration beyond its known transformations.

Cycloaddition Reactions: A systematic investigation into its participation in various cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions) could yield novel heterocyclic structures, which are prevalent in pharmaceuticals.

Asymmetric Catalysis: Developing enantioselective transformations of the alkyne or ketone moiety is a critical area for future research. This would provide access to chiral building blocks for the synthesis of complex molecules.

Domino and Cascade Reactions: Designing novel cascade reactions initiated by nucleophilic addition to the ynone system could enable the rapid construction of complex molecular architectures from simple starting materials. This approach is highly valued for its step-economy.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous-flow synthesis represents a significant opportunity for the production of 2-Butynophenone, 4-phenyl- and its derivatives. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. nih.govresearchgate.net

Process Optimization: Flow reactors allow for rapid optimization of reaction conditions (temperature, pressure, residence time), leading to higher yields and purities. nih.gov The integration of in-line analytical techniques can provide real-time monitoring and control.

Multi-step Synthesis: Individual reaction steps in a synthetic sequence can be coupled together in a continuous flow system, eliminating the need for isolation and purification of intermediates. nih.gov This has been successfully applied to the synthesis of various active pharmaceutical ingredients. nih.govuc.pt

Automated Platforms: The use of automated synthesis platforms, driven by machine learning algorithms, could accelerate the discovery of new derivatives and their optimal reaction conditions, significantly reducing the time and resources required for research and development.

Advanced Materials Science Applications (as a precursor)

The rigid, conjugated structure of 2-Butynophenone, 4-phenyl- makes it an attractive building block for the synthesis of advanced organic materials.

Conjugated Polymers: Polymerization of the alkyne functionality could lead to novel conjugated polymers with interesting photophysical and electronic properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): The ketone and phenyl groups could be functionalized to act as ligands for the construction of MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

Self-Assembling Systems: The planar and rigid nature of the molecule may promote self-assembly into ordered structures, such as liquid crystals or organic nanotubes. The study of its self-assembly behavior could open doors to new "bottom-up" fabrication techniques for nanomaterials.

| Material Class | Potential Application | Key Feature of Precursor |

| Conjugated Polymers | Organic Electronics (OLEDs, OPVs) | Alkyne functionality, extended π-system. |

| Metal-Organic Frameworks | Gas Storage, Catalysis | Potential for functionalization into ligands. |

| Liquid Crystals | Display Technologies | Rigid, anisotropic molecular shape. |

Interdisciplinary Research with Computational and Data Science Approaches

The integration of computational chemistry and data science offers powerful tools to accelerate research on 2-Butynophenone, 4-phenyl-. scienceopen.com

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, spectral properties, and electronic structure of the molecule and its derivatives. This can guide experimental work and provide insights into reaction mechanisms.

Virtual Screening: For potential pharmaceutical applications, computational docking studies can be used to screen libraries of virtual derivatives against biological targets, helping to identify promising candidates for synthesis and testing. scienceopen.com

Machine Learning: Data-driven approaches, such as machine learning, can be employed to analyze structure-property relationships and predict the characteristics of new materials or the outcomes of unknown reactions, thereby accelerating the discovery process.

By pursuing these future directions, the scientific community can unlock the full potential of 2-Butynophenone, 4-phenyl-, transforming it from an understudied chemical entity into a valuable tool for innovation across multiple scientific disciplines.

Q & A

Q. What are the standard synthetic routes for 4-phenyl-2-butynophenone, and how can reaction conditions be optimized?

- Methodological Answer : Common synthetic approaches include Friedel-Crafts acylation using phenylacetylene derivatives or cross-coupling reactions (e.g., Sonogashira coupling) with aryl halides. Optimization involves:

- Catalyst screening : Pd/Cu systems for coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Temperature control : Maintaining 60–80°C to balance yield and by-product formation .

- Table : Example Reaction Conditions

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 25 | 45–55 |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | DMF | 80 | 65–75 |

Q. What spectroscopic techniques are most reliable for characterizing 4-phenyl-2-butynophenone?

- Methodological Answer : Use a combination of:

- FTIR : Confirm carbonyl (C=O) stretch at ~1670–1700 cm⁻¹ and alkyne (C≡C) at ~2100–2260 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and ketone carbon (δ ~190–200 ppm) .

- Mass Spectrometry : Compare with NIST reference data (e.g., molecular ion peak at m/z 200–220) .

- Table : Key Spectral Signatures

| Technique | Key Peaks/Features | Reference Source |

|---|---|---|

| FTIR | 1675 cm⁻¹ (C=O), 2150 cm⁻¹ (C≡C) | |

| ¹H NMR | δ 7.8 (aromatic), δ 2.5 (CH₃) |

Q. How should researchers handle stability and storage of 4-phenyl-2-butynophenone?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Stability Tests : Monitor degradation via HPLC every 3 months; discard if purity drops below 95% .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 4-phenyl-2-butynophenone in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for alkyne-azide cycloadditions .

- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

- Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple studies (e.g., cytotoxicity assays) using statistical tools (ANOVA, p-value adjustments) .

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) .

- Peer Review : Submit conflicting data for independent validation via platforms like EPA’s Toxicological Review .

Q. How can researchers optimize purification methods to isolate 4-phenyl-2-butynophenone from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc 8:2 → 6:4) .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

- Troubleshooting : Monitor by-products via TLC; adjust solvent polarity if impurities persist .

Data Contradiction & Validation

Q. What steps ensure reproducibility of synthetic yields across different laboratories?

- Methodological Answer :

- Protocol Harmonization : Share detailed SOPs with exact molar ratios, stirring rates, and equipment specs .

- Interlab Studies : Collaborate with 3+ labs to test yield variability under identical conditions .

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Methodological Answer :

- Re-examine Basis Sets : Ensure DFT calculations match experimental conditions (e.g., solvent dielectric constant) .

- Empirical Corrections : Apply scaling factors to computational IR/NMR data .

Safety & Compliance

Q. What safety protocols are critical when handling 4-phenyl-2-butynophenone in electrophilic reactions?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid skin/eye contact .

- Spill Management : Neutralize acidic by-products with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.